![molecular formula C11H15NO2 B3244708 Methyl 3-amino-2-benzylpropanoate CAS No. 163210-86-4](/img/structure/B3244708.png)
Methyl 3-amino-2-benzylpropanoate
Overview
Description
“Methyl 3-amino-2-benzylpropanoate” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-2-benzylpropanoate” is defined by its molecular formula, C11H15NO2 . More detailed structural information, such as bond lengths and angles, would require further analysis such as X-ray crystallography.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Amino Amide Salts : Methyl 3-amino-2-benzylpropanoate derivatives have been synthesized and utilized in the study of amino amides. These compounds have shown significant relevance in understanding the interactions and stabilization of supramolecular structures, as indicated by X-ray diffraction, NMR, and IR spectroscopy studies (Avila-Montiel et al., 2015).
Heterocyclic Systems Synthesis
- Preparation of Heterocyclic Systems : Research has explored the use of methyl 3-amino-2-benzylpropanoate analogs in the synthesis of various heterocyclic systems. These include fused pyrimidinones and pyrazino pyrimidin-ones, showcasing the compound's utility in creating diverse molecular structures with potential pharmaceutical applications (Toplak et al., 1999).
Photopolymerization Studies
- Photopolymerization Initiator : A derivative of methyl 3-amino-2-benzylpropanoate, specifically an alkoxyamine bearing a chromophore group, has been proposed as a photoiniferter. This compound exhibits potential in initiating photopolymerization, a process relevant in material sciences and coatings technology (Guillaneuf et al., 2010).
Alkylation Studies
- Alkylation of Aminopropionic Acid Esters : Methyl 3-amino-2-benzylpropanoate has been involved in studies concerning the alkylation of aminopropionic acid esters. This research provides insights into organic synthesis methodologies, especially in the creation of diverse ester compounds (Gui-hong, 2010).
Complexation Studies
- Chiral Discrimination and Complexation : The compound has been used in studies examining the complexation behavior of benzoic acids and their derivatives with cyclodextrins. This research has implications for understanding chiral discrimination in chemical reactions, a key aspect in the development of enantioselective processes (Brown et al., 1993).
Modified Taxol Synthesis
- Synthesis of Taxol Analogs : Methyl 3-amino-2-benzylpropanoate derivatives have been synthesized as analogs of the C-13 side chain of taxol, an important chemotherapeutic agent. This research contributes to the development of new taxol derivatives with potential therapeutic applications (Davis & Reddy, 1994).
Copolymerization for Coatings
- UV-Curable Pigmented Coatings : Copolymers containing methyl 3-amino-2-benzylpropanoate derivatives have been investigated for use in ultraviolet-curable pigmented coatings. These studies are pivotal in advancing materials for coatings with enhanced properties (Angiolini et al., 1997).
properties
IUPAC Name |
methyl 2-(aminomethyl)-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEALULCQUCMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-benzylpropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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